molecular formula C14H14N2O2 B7825501 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B7825501
M. Wt: 242.27 g/mol
InChI Key: FRWMGNRIRPPTCO-UHFFFAOYSA-N
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Description

8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of pyrroloquinazolines. This compound is characterized by its unique structure, which includes an allyl group, a hydroxyl group, and a fused pyrroloquinazoline ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Allylation and Hydroxylation: The allyl group is introduced through an allylation reaction using allyl halides in the presence of a base. The hydroxyl group can be introduced via selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the quinazoline or pyrrolo rings.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted pyrroloquinazoline derivatives.

Scientific Research Applications

8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can be compared with other similar compounds, such as:

    Pyrroloquinazolines: Compounds with similar core structures but different substituents.

    Quinazolinones: Compounds lacking the pyrrolo ring but with similar biological activities.

    Dihydropyrroles: Compounds with a similar pyrrole ring but different fused ring systems.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-4-9-11(17)7-6-10-13(9)14(18)16-8-3-5-12(16)15-10/h2,6-7,17H,1,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWMGNRIRPPTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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